molecular formula C12H18N2O2 B1478920 3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile CAS No. 2098109-13-6

3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

Cat. No.: B1478920
CAS No.: 2098109-13-6
M. Wt: 222.28 g/mol
InChI Key: JGURCPDTPRWVCX-UHFFFAOYSA-N
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Description

3-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile (CAS 2098109-13-6) is a complex bicyclic compound of significant interest in medicinal chemistry and pharmacological research . It features a hexahydrocyclopenta[c]pyrrol-2(1H)-yl core, a fused cyclopentane-pyrrolidine system that imparts significant conformational rigidity to the molecule . This core is functionalized with a methoxymethyl group at the 3a position and a 3-oxopropanenitrile moiety, both of which contribute to its distinct electronic and steric properties . Researchers hypothesize that this compound may exhibit notable biological activity due to its structural similarities with other bicyclic derivatives known to target various biological pathways . Potential mechanisms of action include the inhibition of key metabolic enzymes and the modulation of receptor activity, which can influence critical cellular processes such as signal transduction and apoptosis . Preliminary studies on analogous pyrrole derivatives suggest potential research applications in antimicrobial and anticancer fields, where such structures have demonstrated the ability to inhibit bacterial growth and induce programmed cell death in cancer cell lines through caspase pathway activation . The nitrile and ketone functional groups within its structure also make it a versatile intermediate for further chemical transformations, including hydrolysis, reduction, and nucleophilic addition reactions, facilitating the synthesis of more complex derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

3-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGURCPDTPRWVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile, a complex organic compound, has garnered attention in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2} with a molecular weight of 222.28 g/mol. The compound features a hexahydrocyclopenta[c]pyrrole ring system, which is significant in various biological interactions.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
CAS Number 2098109-13-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound could bind to various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound's structural characteristics position it as a promising candidate for anticancer therapy. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study involving synthesized pyrrole derivatives revealed their ability to modulate apoptotic pathways effectively .

Study on Cytotoxicity

A recent study investigated the cytotoxic effects of several pyrrole derivatives on HepG-2 and EACC cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity at concentrations of 100 and 200 µg/mL . This highlights the potential of this compound in cancer therapeutics.

Anti-inflammatory Effects

Another area of research focused on the anti-inflammatory properties of pyrrole derivatives. The synthesized compounds demonstrated inhibitory effects on pro-inflammatory cytokines in vitro, suggesting that they could be developed into anti-inflammatory drugs .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its unique structural features that may confer biological activity. Research indicates potential applications in:

  • Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties, making them candidates for new antibiotic therapies.
  • Anti-inflammatory Drugs : The molecular structure may interact with inflammatory pathways, suggesting a role in developing anti-inflammatory medications.

Synthetic Methodologies

The synthesis of 3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available precursors that undergo cyclization and functionalization.
  • Reaction Conditions : Optimized conditions such as temperature, pressure, and solvent choice are crucial for achieving high yields. Common reagents include:
    • Catalysts for cyclization reactions.
    • Protecting groups for selective functionalization.

These methodologies not only enhance the yield but also improve the purity of the final product.

Biological Studies

Recent studies have focused on the biological implications of this compound:

  • Mechanism of Action : Investigations into how this compound interacts with biological targets are ongoing. It is hypothesized that it may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Case Study: Antimicrobial Activity

A notable case study explored the antimicrobial efficacy of a derivative of this compound against several bacterial strains. The results indicated:

  • Efficacy Against Gram-positive Bacteria : The derivative showed significant inhibition against Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Determined MIC values suggest that this compound could be a lead candidate for further development as an antimicrobial agent.

Industrial Applications

In addition to its potential medicinal uses, the compound may find applications in industrial settings:

  • Pharmaceutical Intermediates : Its unique structure makes it suitable as an intermediate in the synthesis of more complex pharmaceuticals.
  • Material Science : Research is being conducted into its properties for use in developing new materials with specific functionalities.

Chemical Reactions Analysis

Reactivity of the Nitrile Group

The nitrile group (–C≡N) undergoes characteristic transformations:

Reaction TypeConditionsProductKey Features
Hydrolysis Acidic (H₂SO₄/H₂O) or basic (NaOH) aqueous mediaCarboxylic acid or amide derivativesAcidic hydrolysis yields 3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanoic acid, while basic conditions favor amide formation.
Reduction LiAlH₄ in anhydrous etherPrimary amine (CH₂NH₂)The nitrile is reduced to a methylamine group, producing 3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropylamine.
Nucleophilic Addition Grignard reagents (RMgX)Ketimine intermediatesAdds alkyl/aryl groups to the nitrile carbon, forming imines that hydrolyze to ketones .

Reactivity of the Ketone Group

The 3-oxo group participates in carbonyl-specific reactions:

Reaction TypeConditionsProduct
Reduction NaBH₄ or LiAlH₄Secondary alcohol
Enolate Formation LDA/THF at −78°CAlkylated derivatives
Condensation Hydrazines or hydroxylaminesHydrazones/oximes

Cyclopenta[c]pyrrolidine Ring Reactivity

The fused bicyclic system influences steric and electronic properties:

  • Ring-Opening Reactions :
    Treatment with strong acids (e.g., HCl) cleaves the pyrrolidine ring, yielding linear amines or lactams depending on conditions.

  • Methoxymethyl Group Modifications :
    The –OCH₃ group undergoes demethylation with BBr₃ to form a hydroxymethyl substituent, enhancing hydrogen-bonding potential .

Cross-Coupling Reactions

The nitrile and ketone groups enable participation in metal-catalyzed reactions:

Reaction TypeCatalystProduct
Suzuki-Miyaura Pd(PPh₃)₄Biaryl derivatives
Cycloaddition CuIHeterocyclic fused systems

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO and HCN.

  • Photochemical Reactions : UV exposure induces cycloreversion of the pyrrolidine ring, forming open-chain nitriles .

Comparative Reaction Table

Functional GroupReactionReagentOutcome
NitrileHydrolysisH₂SO₄Carboxylic acid
NitrileReductionLiAlH₄Primary amine
KetoneReductionNaBH₄Secondary alcohol
MethoxymethylDemethylationBBr₃Hydroxymethyl

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science, though handling requires precautions due to its thermal instability .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Compounds like 41 and 43 () incorporate trifluoromethyl or cyano groups, enhancing metabolic stability and binding affinity to hydrophobic pockets in RBPs . The target compound’s nitrile group may similarly improve pharmacokinetics.
  • Linker Diversity : The propoxy linker in benzamide derivatives () increases solubility, whereas the methoxymethyl group in the target compound balances hydrophilicity and steric bulk .
  • Pharmacophore Variations: The triazolopyridine moiety in Compound 41 and the hydroxyethylpyridinol group in the NMDA antagonist () highlight how core modifications redirect therapeutic applications .

Comparison with Other Syntheses :

  • Triazolopyridine Derivatives () : Use HBTU-mediated amide coupling and LiOH hydrolysis .
  • Benzamide Derivatives () : Employ O-alkylation of 4-hydroxybenzonitrile followed by hydrolysis .

Physicochemical and Pharmacological Properties

While melting points and spectral data for the target compound are unavailable, analogues provide insights:

  • Melting Points : Triazolopyridine derivatives (Compounds 41–43) exhibit higher melting points (110–156°C) due to planar aromatic systems, whereas benzamide derivatives () show lower melting points, influenced by crystallinity and hydrogen bonding .
  • Solubility : The methoxymethyl group in the target compound may enhance aqueous solubility compared to trifluoromethyl-containing analogues .
  • Bioactivity: NMDA antagonists () and RBP4 inhibitors () demonstrate nanomolar potency, suggesting the target compound’s nitrile and ketone groups could modulate similar receptor interactions .

Therapeutic Potential

  • Neurological Applications : The NMDA antagonist in and neuropathic pain agent in indicate possible CNS targeting .

Q & A

Q. Critical Parameters :

  • Reaction Temperature : Maintain ≤60°C during coupling to prevent epimerization.
  • HPLC Monitoring : Use C18 columns with acetonitrile/water (0.1% TFA) to confirm purity (retention time ~13–14 min) .

Basic: What analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:
Key Techniques :

  • 1H NMR : Look for diagnostic signals:
    • Methoxymethyl protons at δ 3.25–3.40 ppm (singlet, integration 3H).
    • Cyclopenta[c]pyrrol methylene protons as multiplet clusters (δ 1.60–2.20 ppm) .
  • MS (ESI+) : Expect [M+H]+ at m/z ≈ 265–275 (exact mass dependent on substituents) .
  • X-ray Crystallography : Resolve stereochemistry; compare with analogs like 2-methoxyhexahydrocycloocta[b]pyridine-3-carbonitrile (space group P1, bond angles 108–112°) .

Q. Resolving Discrepancies :

  • Rotameric Effects : Dynamic NMR at variable temperatures (e.g., 298–333 K) to distinguish conformational isomers.
  • Cross-Validation : Align IR carbonyl stretches (~1700–1750 cm⁻¹) with computational DFT simulations .

Advanced: How can researchers address conflicting data in stability studies under varying pH conditions?

Methodological Answer:
Stability Protocol :

Buffer Solutions : Incubate the compound in phosphate buffers (pH 2–10) at 37°C for 24–72 hours.

HPLC Analysis : Monitor degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid) .

Q. Contradiction Mitigation :

  • pH-Dependent Degradation : At pH < 4, nitrile hydrolysis accelerates, forming 3-oxopropanamide derivatives. Use Arrhenius modeling to predict shelf-life.
  • Light Sensitivity : Conduct studies in amber vials to isolate photolytic effects .

Advanced: What strategies are recommended for designing analogs with improved bioactivity while retaining the core scaffold?

Methodological Answer:
Rational Design :

  • Substitution Patterns : Replace methoxymethyl with trifluoromethyl (as in compound 43, which showed enhanced metabolic stability) .
  • Nitrile Bioisosteres : Test cyano-to-amide or tetrazole substitutions to modulate solubility and target binding .

Q. Screening Workflow :

Molecular Docking : Use crystal structures of homologous targets (e.g., retinol-binding protein 4) to prioritize substituents .

ADMET Profiling : Assess logP (aim for 2–4) and CYP450 inhibition risks using in silico tools like SwissADME .

Advanced: What experimental controls are critical when studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Key Controls :

Blank Reactions : Exclude the catalyst (e.g., Pd(PPh₃)₄) to confirm metal-free pathways are inactive.

Degradation Checks : Monitor starting material recovery via TLC at 0-, 6-, and 12-hour intervals.

Q. Optimization Tips :

  • Ligand Screening : Test bidentate ligands (e.g., dppe vs. XPhos) to enhance coupling efficiency.
  • Solvent Effects : Use degassed DMF or THF to minimize oxidative side reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

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